molecular formula C9H10INO B3123540 2-iodo-N,5-dimethylbenzamide CAS No. 309253-38-1

2-iodo-N,5-dimethylbenzamide

Cat. No. B3123540
CAS RN: 309253-38-1
M. Wt: 275.09 g/mol
InChI Key: RWHGKZJLXUMOQU-UHFFFAOYSA-N
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Description

“2-iodo-N,5-dimethylbenzamide” is a chemical compound with the molecular formula C9H10INO . It is used in various chemical reactions and has been studied in the field of synthetic chemistry .


Synthesis Analysis

The synthesis of compounds similar to “2-iodo-N,5-dimethylbenzamide” has been reported in the literature . For instance, 2-iodobenzamide and 2-iodo-N-phenyl-benzamide were synthesized from 2-iodobenzoic acid . In the crystal structure of these compounds, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .


Molecular Structure Analysis

The molecular structure of “2-iodo-N,5-dimethylbenzamide” involves an aromatic ring inclined to the O1/C1/N1 plane of the amide . This structure is crucial for its chemical properties and reactivity .

Scientific Research Applications

Insecticide Synthesis

A study on the synthesis of anthranilicdiamides insecticide mentioned the use of similar compounds . While “2-iodo-N,5-dimethylbenzamide” was not specifically mentioned, it’s plausible that it could be used in similar contexts given its structural similarity to the compounds used in the study .

Research Material

Sigma-Aldrich provides “2-iodo-N,5-dimethylbenzamide” as part of a collection of rare and unique chemicals for early discovery researchers . This suggests its potential use in various research applications .

Synthetic Technology Study

There’s a necessity to deeply study the synthetic technology of similar compounds like Cholrantraniliprole and Cyantraniliprole . “2-iodo-N,5-dimethylbenzamide”, due to its structural similarity, could be used in these studies .

Safety and Hazards

The safety and hazards associated with “2-iodo-N,5-dimethylbenzamide” are not explicitly mentioned in the literature. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Future research could explore the potential of “2-iodo-N,5-dimethylbenzamide” in various chemical reactions. For instance, a study has reported the synthesis of 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides . This method was used for CO2 mitigation to synthesize cyclic carbonates and 1,3-diaryl ureas .

properties

IUPAC Name

2-iodo-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGKZJLXUMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308698
Record name 2-Iodo-N,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N,5-dimethylbenzamide

CAS RN

309253-38-1
Record name 2-Iodo-N,5-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309253-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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